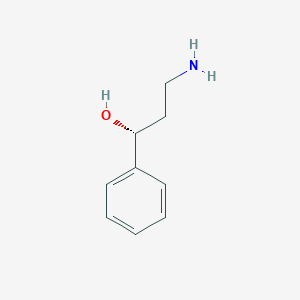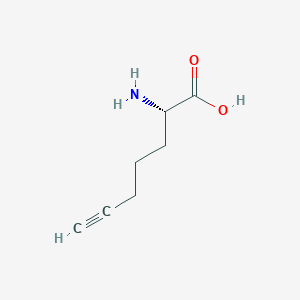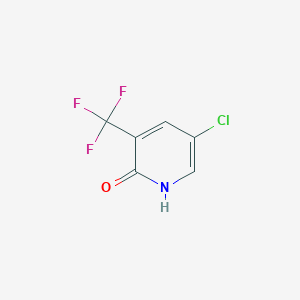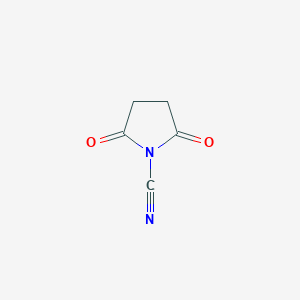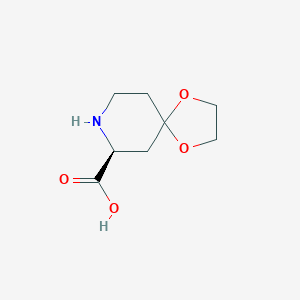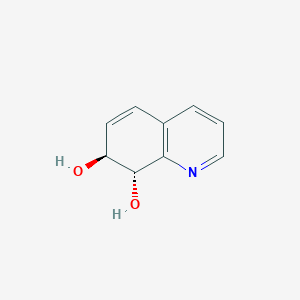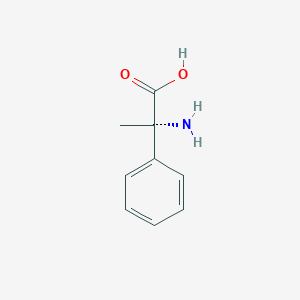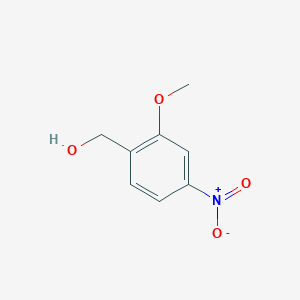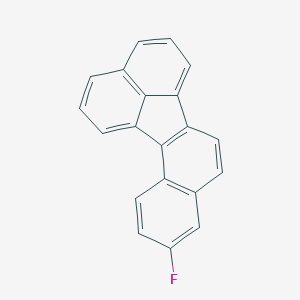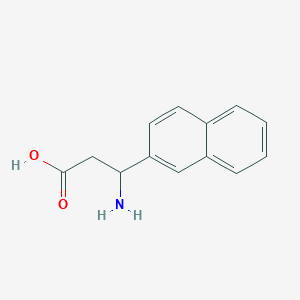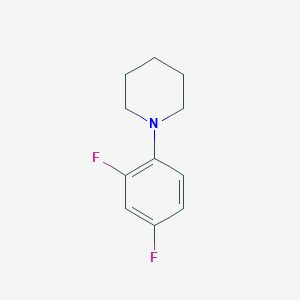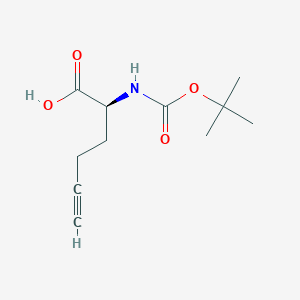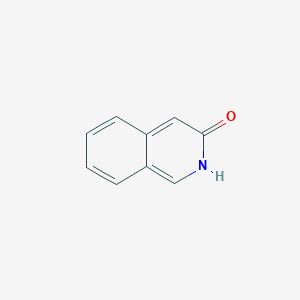![molecular formula C26H25N5O4 B164810 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide CAS No. 135556-20-6](/img/structure/B164810.png)
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PNB-TD and belongs to the class of tetrazole-based compounds.
Mecanismo De Acción
The mechanism of action of PNB-TD is not fully understood. However, studies have suggested that PNB-TD exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. PNB-TD also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
PNB-TD has been shown to have various biochemical and physiological effects. Studies have shown that PNB-TD inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. PNB-TD also reduces oxidative stress and improves cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNB-TD has several advantages for lab experiments. It is a stable compound that can be easily synthesized. PNB-TD also exhibits potent therapeutic effects, making it a promising candidate for further research. However, PNB-TD has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, PNB-TD has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for PNB-TD research. One area of research is to further investigate the mechanism of action of PNB-TD. Another direction is to study the pharmacokinetics and pharmacodynamics of PNB-TD in vivo. Additionally, PNB-TD can be further studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
PNB-TD can be synthesized using a multi-step process that involves the reaction of 4-(4-bromo-butoxy)benzoic acid with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, followed by the reaction with 3-(2H-tetrazol-5-yl)aniline. The final step involves the reaction of the intermediate with 4-aminobenzamide to form PNB-TD.
Aplicaciones Científicas De Investigación
PNB-TD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that PNB-TD exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. PNB-TD also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, PNB-TD has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Propiedades
Número CAS |
135556-20-6 |
|---|---|
Nombre del producto |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
Fórmula molecular |
C26H25N5O4 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
InChI |
InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |
Clave InChI |
CILFBYXDVWMEGJ-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
SMILES canónico |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
Sinónimos |
8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



